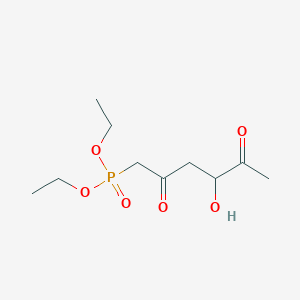
1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione, also known as EMP2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and material science. EMP2 is a derivative of ethyl methylphosphonic acid, which is a key component of nerve agents such as sarin and soman. However, EMP2 has been extensively studied for its unique properties and potential applications beyond its use as a chemical weapon.
Mécanisme D'action
The mechanism of action of 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione involves the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels. This increase in acetylcholine can result in various physiological effects, including muscle contraction and cognitive function. Additionally, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been shown to have a high affinity for metal ions, which can lead to the formation of metal complexes that have potential applications in material science.
Biochemical and Physiological Effects
1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and an increase in acetylcholine levels. This increase in acetylcholine can lead to muscle contraction and cognitive function. Additionally, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been shown to have a high affinity for metal ions, which can lead to the formation of metal complexes that have potential applications in material science.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione in lab experiments include its unique properties, such as its ability to inhibit acetylcholinesterase and its high affinity for metal ions. Additionally, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione can be synthesized using various methods, which allows for the production of different forms of the compound with varying properties. However, one limitation of using 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione in lab experiments is its potential toxicity, which can pose a risk to researchers working with the compound.
Orientations Futures
There are several future directions for the study of 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione, including its potential applications in pharmacology and material science. In pharmacology, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been studied for its potential use as a biosensor for the detection of organophosphate compounds. Additionally, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been shown to have potential applications in the treatment of Alzheimer's disease, as its inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can improve cognitive function. In material science, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been studied for its ability to form metal complexes, which can have potential applications in the development of new materials with unique properties.
Conclusion
In conclusion, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione, or 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and material science. 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been extensively studied for its unique properties and potential applications beyond its use as a chemical weapon. Further research is needed to fully understand the potential applications of 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione and its limitations for use in lab experiments.
Méthodes De Synthèse
1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione can be synthesized using various methods, including the reaction of ethyl methylphosphonic acid with 4-hydroxy-2,5-hexanedione in the presence of a catalyst. The reaction typically takes place under controlled conditions, such as at a specific temperature and pressure, to ensure the desired product is obtained. Other methods of synthesis include the use of different reagents and catalysts, which can result in different forms of 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione with varying properties.
Applications De Recherche Scientifique
1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been extensively studied for its potential applications in various scientific fields. In biochemistry, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects, including muscle contraction and cognitive function. 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has also been studied for its potential use as a biosensor for the detection of organophosphate compounds, such as nerve agents.
Propriétés
Numéro CAS |
113848-02-5 |
|---|---|
Nom du produit |
1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione |
Formule moléculaire |
C10H19O6P |
Poids moléculaire |
266.23 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-4-hydroxyhexane-2,5-dione |
InChI |
InChI=1S/C10H19O6P/c1-4-15-17(14,16-5-2)7-9(12)6-10(13)8(3)11/h10,13H,4-7H2,1-3H3 |
Clé InChI |
HSDQBKZUQHXQHT-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC(=O)CC(C(=O)C)O)OCC |
SMILES canonique |
CCOP(=O)(CC(=O)CC(C(=O)C)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Ethyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B53912.png)


![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B53918.png)



![2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B53936.png)




